4-methoxy-2,3-dihydro-1H-indole
Overview
Description
“4-methoxy-2,3-dihydro-1H-indole” is a chemical compound with the molecular formula C9H11NO . It is also known as 4-methoxyindoline .
Synthesis Analysis
There are several papers that discuss the synthesis of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole . These papers describe various synthetic methodologies to provide indole and its derivatives .
Molecular Structure Analysis
The molecular structure of 4-methoxy-2,3-dihydro-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system, and does not have alkaline properties .
Chemical Reactions Analysis
There are several studies that discuss the chemical reactions of indole derivatives . These studies show that indole derivatives can react with various compounds to form new compounds with different properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-2,3-dihydro-1H-indole include a boiling point of 278.1±29.0 °C and a density of 1.076±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Scientific Research Applications
Antioxidant Properties and Protection Against Radical-Induced Oxidation
The antioxidant capabilities of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been demonstrated through their ability to protect erythrocytes and DNA from radical-induced oxidation. These compounds exhibit concentration-dependent protection, highlighting the significance of methoxy, methyl, and cyclohexyl substituents in enhancing antioxidant activities. Studies have shown that structural features such as cyclohexyl and methoxy substituents significantly contribute to the superior antioxidant properties of these indole derivatives, offering direct evidence for their radical-scavenging activities (Zhao & Liu, 2009).
Synthetic Applications and Antivascular Agents
4-Methoxy-2,3-dihydro-1H-indole and its analogs have been studied for their potential in synthesizing new compounds with significant biological activities. For instance, the compound BPR0L075, designed as a heterocyclic analogue of combretastatin A4, has been evaluated for its antivascular properties. New disubstituted analogues of this compound have shown potent inhibitory effects on tubulin polymerization and cytotoxicity against melanoma cells, indicating their potential as antivascular agents (Ty et al., 2008).
Catalytic and Coupling Reactions
The catalytic properties of 4-methoxy-2,3-dihydro-1H-indole derivatives have been explored in various chemical reactions. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids has been reported, showcasing mild and efficient methods towards diverse product formation. This type of reaction highlights the utility of indole derivatives in facilitating C-C and C-N bond formation, contributing to advancements in synthetic organic chemistry (Zheng, Zhang, & Cui, 2014).
Antimicrobial and Antibacterial Activities
Indole derivatives have also been investigated for their antimicrobial and antibacterial activities. Synthesis of substituted indoles and evaluation of their biological activities have led to the identification of compounds with significant antimicrobial potential. For example, certain 3-(aryl)- and 3-(heteroaryl)indoles have been synthesized and shown to exhibit high antibacterial potency, providing a promising avenue for developing new antimicrobial agents (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).
Future Directions
Indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their potential as biologically active compounds for the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in drug discovery and development .
properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOTXFNRNVNXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585691 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3-dihydro-1H-indole | |
CAS RN |
7555-94-4 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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